methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate
Description
Methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate is a heterocyclic compound featuring a benzotriazole core fused to a cyclohexene ring, with an acetoxy methyl ester substituent. The hydrochloride salt of its carboxylic acid derivative, 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride (CAS: 1803561-91-2), is noted for enhanced aqueous solubility, while the methyl ester form likely prioritizes lipophilicity, making it suitable for applications requiring membrane permeability .
Benzotriazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their corrosion-inhibiting properties and bioactivity. However, specific applications for this compound remain underexplored in the available literature.
Properties
IUPAC Name |
methyl 2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)6-12-8-5-3-2-4-7(8)10-11-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAWFWHBXGQLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(CCCC2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Alkylation Route
One common method involves the cyclization of a tetrahydroisoquinoline derivative with hydrazine or substituted hydrazines to form the benzotriazole ring, followed by alkylation with methyl bromoacetate or a similar alkylating agent to install the methyl acetate side chain at the N-1 position.
- Step 1: Formation of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole by reaction of a tetrahydroisoquinoline derivative with hydrazine hydrate under controlled conditions.
- Step 2: N-alkylation of the benzotriazole nitrogen at position 1 with methyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride.
- Step 3: Purification by crystallization or chromatography to isolate this compound.
This method benefits from straightforward reaction conditions and good yields, as the benzotriazole nitrogen is nucleophilic and readily alkylated.
Acylbenzotriazole Methodology
Another approach utilizes the acylbenzotriazole chemistry pioneered by Katrizsky and co-workers, where benzotriazole derivatives serve as acyl transfer agents.
- Step 1: Preparation of N-acylbenzotriazole intermediates by reacting benzotriazole with acyl chlorides or anhydrides.
- Step 2: Reaction of these intermediates with nucleophiles such as methanol or methyl glycolate derivatives under mild conditions to afford the ester functionality.
- Step 3: Reduction or hydrogenation steps may be employed to achieve the tetrahydro substitution pattern on the benzotriazole ring.
This methodology allows precise control over acylation and is useful for introducing various ester groups, including methyl acetate.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, methanol, or aqueous dioxane | Solvent choice depends on the step; polar solvents favor acylation |
| Base | Potassium carbonate, sodium hydride, triethylamine | Used for deprotonation and to facilitate alkylation |
| Temperature | Room temperature to reflux (25–80 °C) | Alkylation often performed at mild heating |
| Time | 12–24 hours | Reaction time optimized for complete conversion |
| Purification | Silica gel chromatography, crystallization | To isolate pure product |
Research Findings and Yields
- Swamy et al. reported microwave-assisted synthesis of N-alkylated benzotriazole derivatives, highlighting efficient preparation with good antimicrobial activity, suggesting that microwave irradiation could accelerate the synthesis of related compounds like this compound.
- The use of acylbenzotriazole intermediates has been shown to provide high yields and selectivity in ester formation, as demonstrated in various peptidomimetic macrocycle syntheses.
- Commercial suppliers list this compound with CAS 1803592-56-4, indicating established synthetic routes and availability for research purposes.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization + Alkylation | Hydrazine cyclization, N-alkylation | Straightforward, good yields | Requires careful control of conditions |
| Acylbenzotriazole approach | Formation of N-acylbenzotriazole, esterification | High selectivity, versatile | Multi-step, may require specialized reagents |
| Microwave-assisted synthesis | Microwave irradiation to accelerate reactions | Faster reaction times | Requires microwave reactor |
Chemical Reactions Analysis
Photochemical Reactions
The benzotriazole moiety enables UV light absorption (λ > 255 nm), leading to photodecomposition and radical-mediated transformations .
Key Photoreactions:
Example Pathway:
-
Photoexcitation induces N<sub>2</sub> elimination, forming a triazatrimethylenemethane diradical intermediate.
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Diradicals undergo 1,3-dipolar cycloreversion or intramolecular H-shifts.
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Stabilized intermediates yield fused heterocycles (e.g., phenanthridinones) .
Thermal Decomposition
Thermolysis at elevated temperatures (>100°C) promotes ester cleavage and ring-opening reactions:
Mechanistic Notes:
-
Thermal lability of the C–N bond in the benzotriazole ring enables fragmentation into aziridines or carbodiimides .
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Hydrolysis of the methyl ester yields 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid .
Catalytic Cross-Coupling Reactions
The brominated analog participates in palladium-catalyzed cross-couplings, suggesting potential derivatization pathways for the parent compound :
| Reaction Type | Catalyst System | Substrates | Products | Yield |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | Aryl boronic acids | Biaryl derivatives | 60–75% |
| Stille Coupling | PdCl<sub>2</sub>(dppf), CuI | Organostannanes | Alkyl/aryl-substituted analogs | 55–65% |
Limitations:
Oxidation and Reduction
The α,β-unsaturated ketone moiety (if present in derivatives) undergoes redox reactions:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Hydrogenation | H<sub>2</sub>, Pd/C | Saturated ketones | High for α,β-unsaturated bonds. |
| Epoxidation | mCPBA | Epoxide derivatives | Moderate (40–50%) . |
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that benzotriazole derivatives exhibit promising antiviral activity. A study demonstrated that certain derivatives of benzotriazole showed significant antiviral effects against a range of viruses, including ssRNA viruses. Methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate was evaluated for its cytotoxicity and antiviral potential in vitro. Results showed that modifications to the benzotriazole structure could enhance activity against viral infections .
Antimicrobial Properties
Benzotriazole compounds have also been investigated for their antimicrobial properties. For instance, derivatives were synthesized and tested against various bacterial strains. The findings revealed that specific structural modifications could lead to increased antibacterial efficacy against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.
| Compound | Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| This compound | Antiviral | <50 | ssRNA viruses |
| Benzotriazole Derivative A | Antibacterial | 12.5–25 | MRSA strains |
| Benzotriazole Derivative B | Antifungal | 20 | Candida spp. |
Agricultural Applications
Benzotriazoles are also recognized for their utility in agriculture as plant growth regulators and fungicides. The compound's ability to inhibit certain enzymes involved in plant growth can be harnessed to enhance crop yields or protect plants from pathogens.
Case Study: Crop Protection
A study explored the use of this compound in controlling fungal pathogens in crops. Field trials indicated a significant reduction in fungal infections when applied as a foliar spray compared to untreated controls. This highlights the compound's potential as an eco-friendly alternative to conventional fungicides.
Materials Science Applications
In materials science, benzotriazole derivatives are utilized as stabilizers for polymers due to their ability to absorb ultraviolet light and prevent degradation. This compound can be incorporated into polymer matrices to enhance stability and longevity.
Photostability Enhancement
Research has shown that incorporating benzotriazole compounds into polymer formulations significantly improves their resistance to UV radiation. This application is crucial for materials used in outdoor environments where UV exposure can lead to rapid degradation.
Mechanism of Action
The mechanism of action of methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate involves its interaction with specific molecular targets. The benzotriazole ring can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | CAS Number | Core Structure | Substituents | Key Properties | Potential Applications |
|---|---|---|---|---|---|
| Methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate | Not specified | Benzotriazole + cyclohexene | Methyl ester | Moderate lipophilicity | Pharmaceuticals, agrochemicals |
| 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole | Ref: 10-F646762 | Benzodiazole + cyclohexene | Trifluoromethyl | High electronegativity | Medicinal chemistry (metabolic stability) |
| Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate | Ref: 10-F735631 | Pyrazolo-pyridine | Thioether, trifluoromethyl | Enhanced reactivity (sulfur) | Prodrugs, enzyme inhibitors |
| 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride | 1803561-91-2 | Benzotriazole + cyclohexene | Carboxylic acid (HCl salt) | High aqueous solubility | Injectable formulations |
Benzotriazole vs. Benzodiazole Derivatives
The benzotriazole core (three nitrogen atoms) in the target compound provides greater aromatic stability and hydrogen-bonding capacity compared to benzodiazole analogs (two nitrogen atoms), such as 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole . This difference may influence binding affinity in biological systems; benzotriazoles are often employed as kinase inhibitors or corrosion inhibitors due to their electronic properties.
Substituent Effects
- Trifluoromethyl Groups : Present in the benzodiazole analog (Ref: 10-F646762), the electron-withdrawing trifluoromethyl group enhances metabolic stability and alters lipophilicity, making such compounds valuable in drug design .
- Thioether Linkage : The pyrazolo-pyridine derivative (Ref: 10-F735631) incorporates a sulfur atom, which may increase susceptibility to oxidation or improve interactions with sulfur-binding enzymes .
- Ester vs. Acid Forms : The methyl ester in the target compound improves membrane permeability, whereas the carboxylic acid hydrochloride (CAS: 1803561-91-2) is better suited for aqueous formulations, highlighting the importance of prodrug strategies .
Pharmacological Potential
The trifluoromethylated analogs (e.g., Ref: 10-F646762) may exhibit prolonged half-lives in vivo due to resistance to enzymatic degradation .
Discontinued Compounds and Availability
Notably, several analogs (e.g., Ref: 10-F646762 and 10-F735631) are marked as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial demand . However, their structural features remain chemically relevant for research.
Biological Activity
Methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H14N4O2
- Molecular Weight : 234.25 g/mol
Antimicrobial Activity
Benzotriazole derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance:
- Compounds similar to benzotriazole showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against MRSA strains .
- The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy .
Antiparasitic Activity
Research indicates that benzotriazole derivatives can also exhibit antiparasitic effects. One study found that certain derivatives demonstrated dose-dependent activity against Trypanosoma species:
- At a concentration of 50 μg/mL, a derivative induced a 95% mortality rate in trypomastigotes compared to a significantly lower efficacy of the reference compound benzotriazole .
Study on Antimicrobial Efficacy
A study conducted by Ochal et al. explored the antibacterial activity of various benzotriazole derivatives. The findings included:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | MRSA | 12.5 |
| Compound B | Escherichia coli | 25 |
| Compound C | Pseudomonas aeruginosa | 20 |
These results suggest that modifications to the benzotriazole structure can significantly impact antimicrobial potency.
Antiparasitic Activity Study
In another investigation focusing on antiparasitic activity:
| Compound | Parasite Type | Concentration (μg/mL) | Mortality Rate (%) |
|---|---|---|---|
| Compound D | Epimastigote | 25 | 50 |
| Compound E | Trypomastigote | 50 | 95 |
This data highlights the potential for developing new treatments for parasitic infections using benzotriazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
